![molecular formula C15H21N5OSi B588543 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 941685-27-4](/img/structure/B588543.png)
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
INCB032304 is a pharmaceutical intermediate known for its role in the synthesis of certain inhibitors. It is a compound with the chemical structure 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine . This compound is primarily used in research settings and is not intended for clinical use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INCB032304 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization to introduce the pyrazolyl and trimethylsilyl groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with adjustments to reaction conditions to ensure consistency and efficiency. This includes the use of industrial-grade solvents and reagents, as well as advanced purification techniques to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
INCB032304 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
INCB032304 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly inhibitors.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research focuses on its role in the development of new therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of INCB032304 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate key processes involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A well-known inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: Another inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
INCB032304 is unique due to its specific chemical structure, which allows for selective inhibition of certain targets. This selectivity makes it a valuable tool in research and drug development, offering advantages over other similar compounds in terms of specificity and potential therapeutic applications .
Biological Activity
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 941685-27-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.45 g/mol. The compound features a pyrazole ring and a pyrrolo-pyrimidine structure, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been effective against various cancer lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- Antiinflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : The biological activity of pyrazoles extends to antimicrobial effects, with certain derivatives showing efficacy against bacterial strains .
Structure-Activity Relationships (SAR)
The SAR studies of pyrazole derivatives suggest that modifications in the chemical structure significantly influence their biological activity. For instance:
- Substituents on the pyrazole or pyrimidine rings can enhance or diminish activity.
- The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
-
Antitumor Activity in Breast Cancer :
A study investigated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin . -
Inhibition of Kinases :
Research has highlighted the inhibitory effects of pyrazole derivatives on key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These findings suggest that this compound may also possess similar inhibitory properties . -
Antimicrobial Studies :
The antimicrobial activity of related pyrazole compounds has been documented against various pathogens, indicating a broad spectrum of activity that may extend to the compound .
Summary Table of Biological Activities
Properties
IUPAC Name |
trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLPTWVYQXRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655267 | |
Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-27-4 | |
Record name | 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolol[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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